

BP Fluor 594 NHS ester excitation and emission spectra

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Compound of Interest

Compound Name: BP Fluor 594 NHS ester

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An In-depth Technical Guide to BP Fluor 594 NHS Ester

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the use of BP Fluor 594 N-hydroxysuccinimidyl (NHS) ester for fluorescent labeling. It covers the spectral properties, physicochemical characteristics, and detailed experimental protocols for conjugating this versatile red fluorescent dye to biomolecules.

Core Properties and Spectral Characteristics

BP Fluor 594 is a bright and highly water-soluble red fluorescent dye.^{[1][2]} Its fluorescence is insensitive to pH in the range of 4 to 10, making it a robust choice for various biological applications.^{[1][2][3]} The N-hydroxysuccinimidyl (NHS) ester functional group makes it an amine-reactive probe, ideal for covalently labeling primary amines (such as the side chain of lysine residues) on proteins, antibodies, and amine-modified oligonucleotides.^{[1][4][5]} This reaction, which is most efficient at a pH between 7 and 9, forms a stable and covalent amide bond.^{[1][5][6]} The resulting conjugates are often used to generate stable signals in applications like cellular imaging and flow cytometry.^{[1][3][4]}

Quantitative Data Summary

The key spectral and physicochemical properties of **BP Fluor 594 NHS Ester** are summarized in the table below for easy reference.

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	590 nm	[1][2][3]
Emission Maximum (λ_{em})	617 nm	[1][2][3]
Molar Extinction Coefficient (ϵ)	92,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][3][7]
Molecular Weight (MW)	819.9 g/mol	[1][2]
Molecular Formula	$\text{C}_{39}\text{H}_{37}\text{N}_3\text{O}_{13}\text{S}_2$	[1][4]
Recommended Laser Lines	561 nm, 594 nm	[1][2][3]
Solubility	Water, DMSO, DMF	[1][3]
Reactive Group	N-hydroxysuccinimidyl (NHS) Ester	[1][8]
Target Moiety	Primary Amines ($-\text{NH}_2$)	[8][9][10]

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins with **BP Fluor 594 NHS ester** and for determining the degree of labeling of the resulting conjugate.

Protocol 1: Protein and Antibody Labeling

This protocol is a general procedure for labeling proteins, such as IgG antibodies, with **BP Fluor 594 NHS ester**. Optimization may be required for specific proteins.

1. Preparation of Protein Solution:

- Dissolve the protein (e.g., antibody) in an amine-free buffer, such as 0.1 M sodium bicarbonate, to a concentration of 2.5 - 10 mg/mL.[8][9]
- Adjust the pH of the solution to 8.0 - 8.5 using 1 M sodium bicarbonate to ensure the primary amines are deprotonated and reactive.[8][10]

- Crucially, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[10]

2. Preparation of Dye Stock Solution:

- Allow the vial of **BP Fluor 594 NHS ester** to equilibrate to room temperature before opening. [9]
- Prepare a 10 mM stock solution of the dye by dissolving it in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8][9][10]
- This dye stock solution should be prepared fresh for each labeling reaction, as the NHS ester group is susceptible to hydrolysis and loses reactivity in solution.[11][12][13]

3. Labeling Reaction:

- While gently stirring or vortexing the protein solution, add the dye stock solution dropwise.[9][10] A typical starting point is a 9:1 to 15:1 molar ratio of dye to protein.[9][10] This ratio may need to be optimized for your specific protein to achieve the desired degree of labeling.
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.[8][9][10]

4. Purification of the Conjugate:

- Separate the fluorescently labeled protein from the unreacted, free dye.
- The most common method is gel filtration chromatography (e.g., using a Sephadex® G-25 column) equilibrated with an appropriate buffer like Phosphate-Buffered Saline (PBS).[9][13]
- Collect the fractions containing the labeled protein, which will elute first.

Protocol 2: Calculating the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

1. Measure Absorbance:

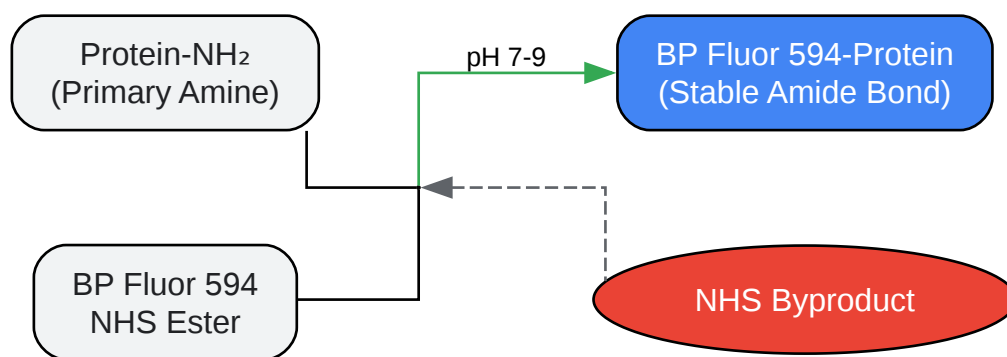
- Dilute a sample of the purified protein-dye conjugate in PBS.
- Measure the absorbance at 280 nm (A_{280}), which corresponds to the protein, and at the absorbance maximum of the dye, ~590 nm (A_{590}).

2. Calculate the Degree of Labeling (DOL):

- First, calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm.
 - $\text{Corrected } A_{280} = A_{280} - (A_{590} \times CF_{280})$
 - Where CF_{280} is the correction factor for the dye's absorbance at 280 nm. This is typically provided by the manufacturer but is often around 0.5-0.6 for similar dyes.
 - $\text{Protein Concentration (M)} = \text{Corrected } A_{280} / \epsilon_{\text{protein}}$
 - Where $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 $\text{M}^{-1}\text{cm}^{-1}$ for IgG).
- Next, calculate the concentration of the dye.
 - $\text{Dye Concentration (M)} = A_{590} / \epsilon_{\text{dye}}$
 - Where ϵ_{dye} is the molar extinction coefficient of BP Fluor 594 (92,000 $\text{M}^{-1}\text{cm}^{-1}$).
- Finally, calculate the DOL.
 - $\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$

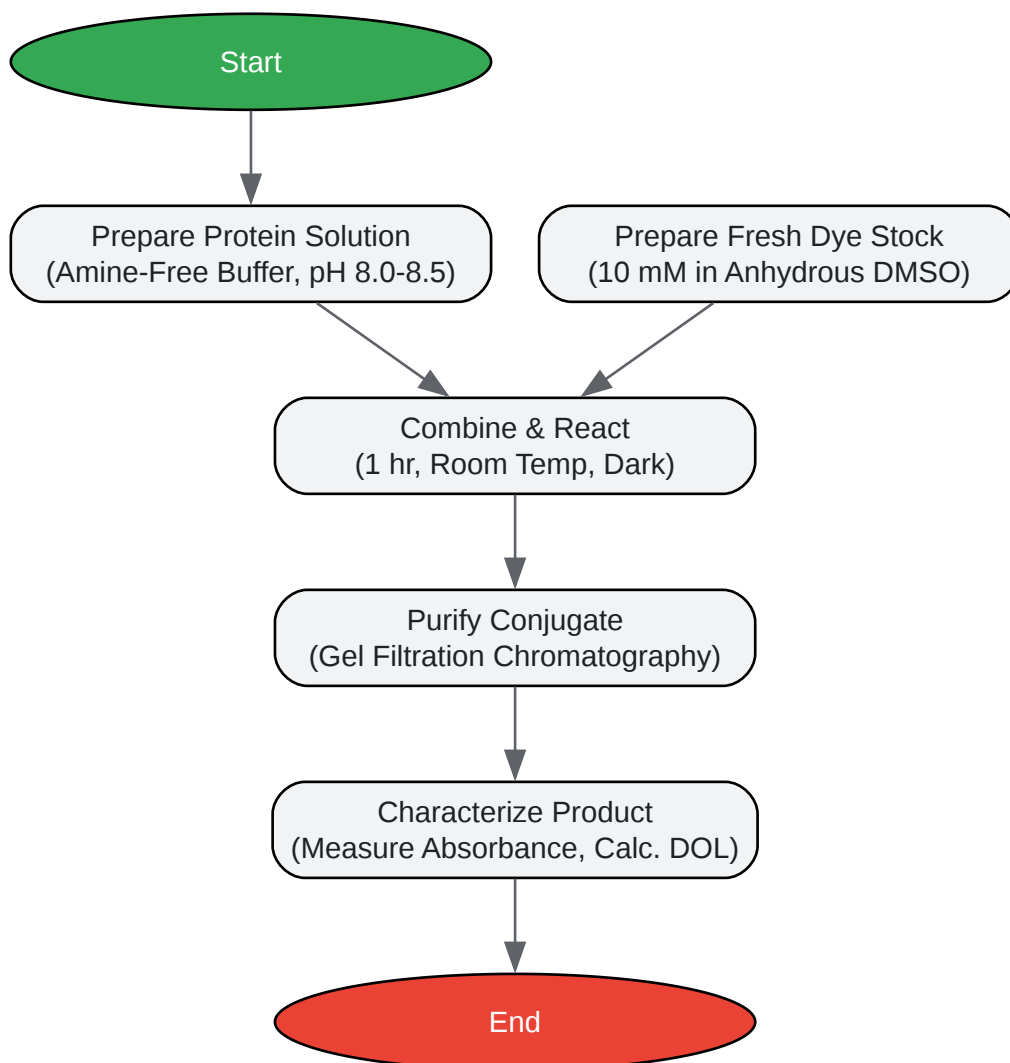
Mandatory Visualizations

The following diagrams illustrate the key chemical reaction and the general experimental workflow described in this guide.



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Caption: Covalent labeling reaction of **BP Fluor 594 NHS ester** with a primary amine.



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Caption: General experimental workflow for protein labeling with **BP Fluor 594 NHS ester**.

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